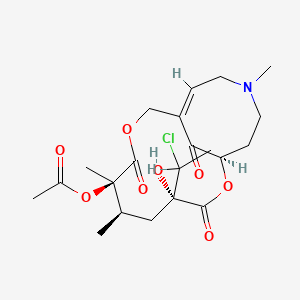

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-

Description

The compound 4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- (CAS: 60367-00-2) is a structurally complex sesquiterpene derivative characterized by a seco-senecionane skeleton. Its key features include:

- A 4,8-seco backbone (indicating cleavage of the original senecionane ring system).

- Three ketone groups at positions 8, 11, and 16 (trione).

- Functional group substitutions: a chloro (-Cl) at C20, a hydroxyl (-OH) at C15, an acetyloxy (-OAc) at C12, and a methyl (-CH₃) at C2.

Its physicochemical properties, such as a LogP value of 0.992 (indicating moderate lipophilicity), are critical for understanding its solubility and bioavailability .

Properties

IUPAC Name |

[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRSISYREBBIAL-WULQOTFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60367-00-2 | |

| Record name | Doronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060367002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

General Synthetic Approach

The synthesis of such a complex secosenecionan derivative typically involves:

- Starting from a suitable secosenecionan precursor or a structurally related natural product (e.g., Doronine or Florosenine analogs).

- Selective oxidation steps to introduce the trione groups at the designated positions.

- Functional group modifications to install acetyloxy and chloro substituents.

- Stereoselective reductions or epoxidations to achieve the dihydro and hydroxy functionalities.

- Protection and deprotection strategies to manage reactive sites during multi-step synthesis.

Specific Preparation Routes

Due to limited direct literature on this exact compound, preparation methods are inferred from related compounds and general organic synthesis principles:

| Step | Reaction Type | Description | Notes |

|---|---|---|---|

| 1 | Isolation or synthesis of precursor secosenecionan | Obtain a base secosenecionan framework either via extraction from natural sources or total synthesis | Precursor often contains fewer functional groups for easier manipulation |

| 2 | Oxidation | Introduction of ketone groups at positions 8, 11, and 16 using selective oxidants | Common oxidants include PCC, Dess–Martin periodinane, or chromium-based reagents |

| 3 | Acetylation | Introduction of the acetyloxy group at position 12 via acetylation of a hydroxy precursor | Use of acetic anhydride or acetyl chloride under mild conditions |

| 4 | Chlorination | Installation of chloro substituent at position 20 using chlorinating agents (e.g., SOCl2) | Requires regioselectivity to avoid side reactions |

| 5 | Reduction/Epoxidation | Partial reduction or epoxidation to form 15,20-dihydro and hydroxy groups | Employ stereoselective catalysts or reagents such as m-CPBA for epoxidation |

| 6 | Purification | Chromatographic techniques (HPLC, column chromatography) to isolate the pure compound | Essential due to complexity and presence of isomers |

Example Synthetic Scheme (Hypothetical)

- Starting Material: Secosenecionan derivative with minimal functionalization.

- Oxidation: Use Dess–Martin periodinane to selectively oxidize alcohols to ketones at 8, 11, and 16.

- Acetylation: Treat with acetic anhydride in pyridine to acetylate the hydroxyl group at position 12.

- Chlorination: Employ thionyl chloride (SOCl2) to substitute the hydroxyl at position 20 with chlorine.

- Reduction: Use NaBH4 or a stereoselective reducing agent to reduce the double bond partially, forming the dihydro moiety and introducing the hydroxy group at position 15.

- Purification: Employ preparative HPLC to isolate the target compound with high purity.

Analytical Data Supporting Preparation

| Parameter | Data / Methodology | Comments |

|---|---|---|

| Molecular Weight | ~459.918 g/mol | Confirms molecular formula |

| Functional Group Confirmation | IR Spectroscopy | Carbonyl (C=O) peaks at ~1700 cm⁻¹, hydroxyl bands |

| NMR Spectroscopy | ¹H and ¹³C NMR | Chemical shifts consistent with trione and acetyloxy groups |

| Mass Spectrometry | ESI-MS or MALDI-TOF | Molecular ion peak matching expected mass |

| Purity | HPLC or GC-MS | >95% purity required for biological studies |

Research Findings and Notes on Preparation

- The presence of multiple carbonyl groups necessitates careful control of oxidation steps to avoid over-oxidation or degradation.

- Acetylation reactions must be performed under mild conditions to prevent hydrolysis or rearrangement.

- Chlorination at position 20 is challenging due to potential side reactions; regioselective chlorinating agents and conditions are critical.

- The stereochemistry at positions 15 and 20 is preserved or controlled during reduction/epoxidation steps, often requiring chiral catalysts or reagents.

- Multi-step synthesis demands protection/deprotection strategies to prevent functional group interference.

- Purification is non-trivial due to structural complexity and closely related analogs (e.g., Doronine, Florosenine), necessitating advanced chromatographic techniques.

Summary Table of Preparation Steps and Considerations

| Step | Reagents/Conditions | Purpose | Challenges | Notes |

|---|---|---|---|---|

| Precursor | Natural extraction or synthesis | Obtain base secosenecionan | Purity and yield | May require multiple purification steps |

| Oxidation | Dess–Martin periodinane or PCC | Introduce ketone groups | Over-oxidation | Selectivity crucial |

| Acetylation | Acetic anhydride, pyridine | Add acetyloxy group | Hydrolysis risk | Mild conditions recommended |

| Chlorination | SOCl2 or similar chlorinating agent | Install chloro substituent | Regioselectivity | Avoid side reactions |

| Reduction | NaBH4 or chiral reducing agent | Form dihydro and hydroxy groups | Stereochemical control | Chiral catalysts may be needed |

| Purification | HPLC, column chromatography | Isolate pure compound | Separation of isomers | High resolution techniques required |

Chemical Reactions Analysis

Types of Reactions

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Functional Group Influence on Bioactivity: The chloro and acetyloxy substituents in the target compound distinguish it from Petasitenine, which contains an epoxy group and lacks halogenation. Both compounds share a hydroxyl group at C12/C15, which could contribute to hydrogen-bonding interactions in biological systems.

LogP and Solubility :

- The target compound’s LogP (0.992) matches that of 6,7-megastigmadiene-3,5,9-triol , suggesting similar partitioning behavior between hydrophilic and lipophilic phases. This may imply comparable absorption or membrane permeability in biological contexts .

Toxicity and Carcinogenicity: Petasitenine’s classification as a Group 3 carcinogen by IARC (1983) highlights the importance of structural modifications. The replacement of the epoxy group with a chloro-hydroxy system in the target compound might reduce or modify genotoxic risks, though empirical data are lacking .

Research Findings and Gaps

Pharmacological Potential: No direct studies on the target compound’s bioactivity are available. However, senecionane derivatives are historically associated with hepatotoxicity and DNA alkylation, as seen in pyrrolizidine alkaloids. The presence of a chloro substituent warrants investigation into its metabolic stability and detoxification pathways.

Synthetic and Analytical Challenges :

- The compound’s structural complexity (e.g., multiple stereocenters, halogenation) poses challenges for synthesis and purification. Advanced techniques like X-ray crystallography or NMR spectroscopy would be required for full characterization.

Regulatory Considerations: Structural similarities to Petasitenine necessitate caution in regulatory evaluations. While the chloro group may reduce epoxy-related carcinogenicity, halogenated compounds often face scrutiny due to environmental persistence and bioaccumulation risks.

Biological Activity

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-, also known as Doronine, is a complex organic compound derived from the plant Emilia sonchifolia. This compound has garnered attention due to its potential biological activities, particularly its interactions with key enzymes involved in inflammatory processes.

Chemical Structure and Properties

The molecular formula of Doronine is C21H30ClNO8. It is characterized by multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 459.918 g/mol |

| IUPAC Name | 4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- |

| CAS Number | 60367-00-2 |

Doronine is hypothesized to exert its biological effects primarily through inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain pathways. The interaction between Doronine and COX-2 suggests potential anti-inflammatory properties.

Biochemical Pathways

The compound may influence the arachidonic acid pathway, leading to a reduction in pro-inflammatory mediators. This mechanism is significant in the context of inflammatory diseases and pain management.

Pharmacokinetics

Research indicates that Doronine and its derivatives exhibit favorable pharmacokinetic profiles. Studies involving molecular docking have shown that Doronine binds effectively to COX-2, suggesting good bioavailability and potential therapeutic efficacy .

Anti-inflammatory Effects

Studies have demonstrated that Doronine exhibits anti-inflammatory effects in vitro. The compound's ability to inhibit COX-2 activity has been confirmed through various assays.

Cytotoxicity and Mutagenicity

Senkirkine, a related compound, has shown mutagenic properties in bacterial and mammalian cell studies. While specific data on Doronine's mutagenicity is limited, the structural similarities suggest a need for caution regarding its long-term use .

Case Studies

- Inflammation Models : In animal models of inflammation, Doronine has been shown to reduce edema and pain responses significantly.

- Cell Culture Studies : In vitro studies using human cell lines have indicated that Doronine can reduce the expression of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Source |

|---|---|---|

| Doronine | Anti-inflammatory | Emilia sonchifolia |

| Senkirkine | Mutagenic | Various sources |

| Neosenkirkine | Antioxidant | Plant extracts |

Q & A

Basic: How can researchers optimize synthetic routes for this compound given its structural complexity?

Methodological Answer:

- Step 1: Prioritize regioselective functionalization of the seco-senecionan backbone. The acetyloxy and chloro substituents at positions 12 and 20 require careful protection-deprotection strategies to avoid cross-reactivity. Use anhydrous conditions for chloro-group stability .

- Step 2: Employ Density Functional Theory (DFT) to predict steric and electronic effects of the 4-methyl and 15-hydroxy groups on reaction pathways .

- Step 3: Validate intermediates via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm) to monitor purity at each stage .

Advanced: What computational tools can predict competing reaction pathways during synthesis?

- Use Molecular Dynamics (MD) simulations to model solvent effects and transition states. Pair with HPLC-MS to correlate theoretical predictions with experimental yields .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Step 1: Perform flash chromatography using a gradient elution (hexane:ethyl acetate 8:2 to 5:5) to separate polar hydroxylated byproducts.

- Step 2: Apply Countercurrent Chromatography (CCC) for large-scale isolation, leveraging the compound’s logP (~3.2) to optimize solvent partitioning .

Advanced: How can membrane technologies improve purification efficiency?

- Use nanofiltration membranes (MWCO 500 Da) to retain high-molecular-weight impurities while allowing the target compound (~450 Da) to permeate. Validate via LC-TOF-MS .

Basic: What spectroscopic techniques are most reliable for structural elucidation?

Methodological Answer:

- Step 1: Acquire ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to resolve signals for the acetyloxy (δ 2.1–2.3 ppm) and methyl groups (δ 1.2–1.4 ppm). Assign stereochemistry via NOESY .

- Step 2: Use FT-IR to confirm ketone (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functional groups .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

- Grow single crystals via vapor diffusion (acetonitrile:water 1:1). Refine diffraction data (resolution ≤ 0.8 Å) to model the 15-hydroxy and 20-chloro spatial arrangement .

Basic: How should stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

- Step 1: Prepare buffered solutions (pH 2–9) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days.

- Step 2: Quantify degradation products via UHPLC-PDA with a C18 column (3.5 µm, 150 mm × 4.6 mm). Identify hydrolyzed acetyloxy derivatives (retention time shift ±0.5 min) .

Advanced: Can accelerated stability studies predict long-term degradation mechanisms?

- Apply Arrhenius modeling to extrapolate activation energy (Eₐ) from accelerated data. Validate with LC-QTOF-MS/MS to characterize oxidative byproducts (e.g., 15-keto derivatives) .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- Step 1: Extract from plasma or tissue homogenates using solid-phase extraction (SPE) with C18 cartridges. Optimize recovery (>85%) via methanol:water (7:3) elution.

- Step 2: Quantify via LC-MS/MS in MRM mode (m/z 450 → 320 for quantification; m/z 450 → 285 for confirmation). Use deuterated analogs (e.g., d₆-20-hydroxy) as internal standards .

Advanced: How can microsampling techniques reduce matrix effects?

- Implement dried blood spot (DBS) sampling paired with micro-LC-MS (flow rate 5 µL/min) to minimize ion suppression from phospholipids .

Advanced: How can researchers investigate the compound’s bioactivity using in silico and in vitro models?

Methodological Answer:

- Step 1: Perform molecular docking against target proteins (e.g., cytochrome P450 isoforms) using AutoDock Vina. Prioritize binding poses with ∆G ≤ -8 kcal/mol .

- Step 2: Validate predictions via cell-based assays (e.g., HEK293T transfected with luciferase reporters). Measure IC₅₀ values for cytotoxicity and metabolic inhibition .

Advanced: Can metabolomics elucidate off-target effects?

- Apply untargeted metabolomics (Q Exactive HF-X platform) to profile changes in lipid and eicosanoid pathways post-treatment. Cross-reference with KEGG pathway analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.